N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to a triazole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of pyridine-3-carboxaldehyde with 1H-1,2,4-triazol-5-amine in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of alternative reducing agents and solvents that are more environmentally friendly may be explored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted triazole or pyridine derivatives.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5-amine
- N-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-amine
- N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine
Uniqueness
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the triazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Biological Activity
N-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. Various methods have been reported for synthesizing triazole derivatives, often emphasizing the importance of the pyridine moiety in enhancing biological activity. For example, a two-step synthesis involving pyridine derivatives and hydrazine hydrate has been documented, yielding high-purity products suitable for biological testing .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : this compound has shown efficacy against various bacterial strains. In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for certain derivatives .
Antitumor Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 39.2 ± 1.7 | Inhibition of cell viability via MAPK pathway |
HCT116 (Colon) | 6.2 | Induction of apoptosis |
T47D (Breast) | 27.3 | Cell cycle arrest |
These results indicate that the compound may exert its antitumor effects through multiple pathways, including apoptosis and cell cycle regulation .
Antiangiogenic Activity
Research has also indicated that derivatives of this compound possess antiangiogenic properties. This activity is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : In silico studies suggest that these compounds may inhibit serine-threonine kinases like BRAF and MEK, which are pivotal in the MAPK signaling pathway linked to cancer progression .
- Cell Cycle Regulation : The triazole scaffold has been associated with modulation of cell cycle proteins, leading to G0/G1 phase arrest in cancer cells .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-7(4-9-3-1)5-10-8-11-6-12-13-8/h1-4,6H,5H2,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQXLYKOGTVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320534 | |
Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
200431-98-7 | |
Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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